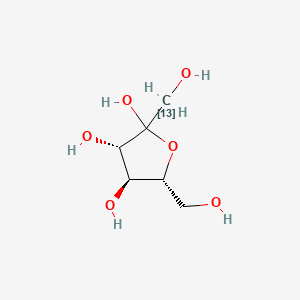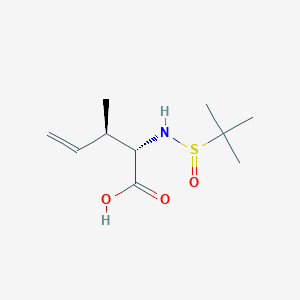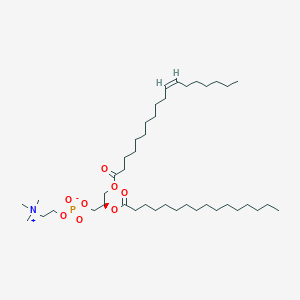
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring multiple hydroxyl groups and a hydroxymethyl group, making it highly reactive and versatile in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. Large-scale production also necessitates the optimization of reaction conditions to minimize by-products and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. The compound’s reactivity also allows it to participate in various biochemical pathways, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxymethyl)oxolane-2,3,4-triol
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxyethyl)oxolane-2,3,4-triol
Uniqueness
What sets (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol apart is the presence of the hydroxy(113C)methyl group, which introduces unique reactivity and interaction profiles. This makes it particularly valuable in research focused on isotopic labeling and tracing studies.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1 |
InChI-Schlüssel |
RFSUNEUAIZKAJO-BORCATHGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)



![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)







